3-(4-Bromophenyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
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Overview
Description
3-(4-Bromophenyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms in their molecular structure. The compound is notable for its unique combination of bromophenyl and trimethylsilyloxy groups attached to a trisiloxane backbone, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane typically involves the reaction of 4-bromophenylsilane with hexamethylcyclotrisiloxane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the siloxane bonds. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include silanol derivatives.
Reduction Reactions: Products include phenyl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of silicone-based materials with specific properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the siloxane backbone provides flexibility and stability to the molecule. The trimethylsilyloxy group can enhance the compound’s solubility in organic solvents and facilitate its incorporation into polymer matrices.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl functionality but different structural features.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a bromophenyl group but different chemical properties.
Uniqueness
3-(4-Bromophenyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane is unique due to its combination of bromophenyl and trimethylsilyloxy groups attached to a trisiloxane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H31BrO3Si4 |
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Molecular Weight |
451.65 g/mol |
IUPAC Name |
(4-bromophenyl)-tris(trimethylsilyloxy)silane |
InChI |
InChI=1S/C15H31BrO3Si4/c1-20(2,3)17-23(18-21(4,5)6,19-22(7,8)9)15-12-10-14(16)11-13-15/h10-13H,1-9H3 |
InChI Key |
LSSRZKNFNIZDTD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C1=CC=C(C=C1)Br)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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